molecular formula C8H9ClN2OS B2524782 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea CAS No. 1820705-08-5

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Cat. No.: B2524782
CAS No.: 1820705-08-5
M. Wt: 216.68
InChI Key: PXGZHALEUIZUOR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS It is a derivative of thiourea, characterized by the presence of a chloro, hydroxy, and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea typically involves the reaction of 5-chloro-2-hydroxy-4-methylphenyl isothiocyanate with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea can undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, an enzyme involved in melanin production.

    Medicine: Research has indicated potential antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the conversion of tyrosine to melanin. The compound may also interact with other cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(2-Aminoethyl)thiourea
  • N,N’-(Iminodiethane-2,1-diyl)bis(thiourea)
  • 1-[1-Methyl-2-(phenylamino)ethyl]thiourea

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-4-2-7(12)6(3-5(4)9)11-8(10)13/h2-3,12H,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGZHALEUIZUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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